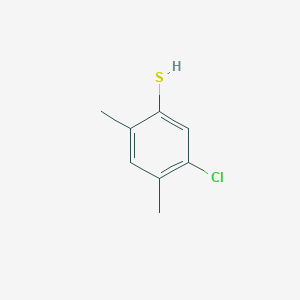

5-Chloro-2,4-dimethylbenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWNWNAKVKJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 5-Chloro-2,4-dimethylbenzenethiol

Executive Summary

5-Chloro-2,4-dimethylbenzenethiol (CAS: 1823050-95-8) is a specialized organosulfur intermediate critical to the synthesis of functionalized heterocycles and sulfonamide-based pharmacophores. Distinguished by its 5-chloro substituent , this molecule offers a strategic advantage over its parent compound (2,4-dimethylbenzenethiol) by introducing increased lipophilicity and metabolic resistance—key parameters in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.

This guide details the physicochemical properties, validated synthetic routes, and reactivity manifolds of this compound, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 1823050-95-8 |

| IUPAC Name | 5-Chloro-2,4-dimethylbenzene-1-thiol |

| Molecular Formula | C₈H₉ClS |

| Molecular Weight | 172.67 g/mol |

| Appearance | Colorless to pale yellow liquid (Standard State) |

| Odor | Characteristic pungent thiol (stench) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Toluene; Insoluble in water |

| Acidity (Predicted pKa) | ~6.5 – 7.0 (Thiol group) |

| Lipophilicity (LogP) | ~3.8 (Predicted) |

Key Structural Insight: The ortho and para positions relative to the thiol are occupied by methyl groups or the chlorine atom, creating a steric environment that suppresses unwanted disulfide formation relative to unhindered thiols. The electron-withdrawing chlorine atom at the 5-position slightly increases the acidity of the thiol proton compared to 2,4-dimethylbenzenethiol, enhancing its nucleophilicity in basic media.

Synthetic Routes & Manufacturing[6][7]

Two primary pathways exist for the synthesis of this compound. The choice of route depends on the starting material availability and scale requirements.

Route A: Chlorosulfonation (Industrial Scale)

This method utilizes 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene) as the precursor. It is cost-effective for kilogram-scale production but requires careful handling of chlorosulfonic acid.

-

Chlorosulfonation: Reaction of 4-chloro-m-xylene with excess chlorosulfonic acid (

) at 0–5°C introduces the sulfonyl chloride group at the 5-position (directed by the ortho/para directing methyl groups and steric factors). -

Reduction: The resulting sulfonyl chloride is reduced using Zinc/HCl or Red-Al to yield the free thiol.

Route B: Diazotization-Xanthate (Laboratory Scale)

This method offers higher regioselectivity and is preferred when starting from 5-chloro-2,4-dimethylaniline .

-

Diazotization: The aniline is treated with

at 0°C to form the diazonium salt. -

Xanthate Coupling: The diazonium salt reacts with Potassium Ethyl Xanthate (

) to form the S-aryl xanthate intermediate. -

Hydrolysis: Base-catalyzed hydrolysis (KOH/MeOH) cleaves the xanthate to release the target thiol.

Visualization: Synthetic Pathways[4]

Caption: Dual synthetic pathways for this compound via Chlorosulfonation (Top) and Diazotization (Bottom).

Reactivity Profile & Applications

The unique substitution pattern of this compound dictates its reactivity, making it a versatile scaffold in medicinal chemistry.

Nucleophilic Substitution (S-Alkylation/Arylation)

The thiol group is a potent nucleophile.

-

Thioether Synthesis: Reacts with alkyl halides (e.g., chloroacetic acid derivatives) in the presence of mild base (

or -

Protocol: Dissolve thiol (1 eq) in DMF; add

(1.5 eq) and alkyl halide (1.1 eq). Stir at RT for 2-4h.[1]

Smiles Rearrangement (Phenothiazine Synthesis)

A critical application of this thiol is in the synthesis of Phenothiazines via the Smiles rearrangement.

-

Mechanism: Condensation with o-halonitrobenzenes yields a diphenyl sulfide. In the presence of base, the sulfide undergoes an intramolecular nucleophilic aromatic substitution (Smiles rearrangement) followed by cyclization to form the phenothiazine core.

-

Significance: This pathway is used to generate antipsychotic and antihistamine scaffolds.

Sulfonamide Formation

Oxidation of the thiol to the sulfonyl chloride allows for the generation of Sulfonamides , a class of compounds heavily investigated for anticancer activity (e.g., Bcl-2 inhibitors).

-

Oxidation:

or -

Amidation: Reaction with amines yields the sulfonamide.

Visualization: Reactivity Manifold

Caption: Primary reactivity pathways: S-alkylation, heterocyclic cyclization (Smiles), and oxidation to sulfonamides.

Handling, Stability & Safety

Stability[9]

-

Oxidation Sensitivity: Like all thiols, this compound is prone to air oxidation, forming the disulfide dimer.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

-

Thermal Stability: Stable up to ~150°C, but prolonged heating may cause desulfurization or polymerization.

Safety Protocol (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Stench: High-potency malodorant.

-

-

Handling:

-

Double-Gloving: Nitrile gloves (minimum 0.11 mm thickness).

-

Bleach Trap: All glassware and waste must be treated with 10% Sodium Hypochlorite (Bleach) solution to oxidize the thiol to the odorless sulfonate before removal from the fume hood.

-

References

-

Guidechem. (n.d.). 5-Chloro-2,4-dimethylbenzene-1-thiol Properties and CAS 1823050-95-8. Retrieved from

-

Organic Syntheses. (1973).[2] 2-Naphthalenethiol (Method B: Diazotization/Xanthate). Org. Synth. Coll. Vol. 5, 109. (Adapted protocol for substituted thiols). Retrieved from

-

National Institutes of Health (NIH). (2010). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC. Retrieved from

-

D-NB. (1994). Synthesis of Substituted 3-Chloro-1-methylphenothiazines via Smiles Rearrangement. Retrieved from

-

BenchChem. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol (Sandmeyer Reaction Protocol). Retrieved from

Sources

5-Chloro-2,4-dimethylbenzenethiol as a precursor in organic synthesis

5-Chloro-2,4-dimethylbenzenethiol as a Precursor in Organic Synthesis

Executive Summary

This compound (CAS: 1823050-95-8) is a specialized organosulfur building block characterized by a sterically congested, electron-modulated aromatic core. Unlike its parent compound, 2,4-dimethylbenzenethiol—a key intermediate in the synthesis of the antidepressant Vortioxetine —the 5-chloro analog introduces a halogen handle at the meta position relative to the thiol. This substitution serves two critical functions in medicinal chemistry: it blocks metabolic oxidation at the reactive 5-position and provides an electronic anchor that modulates the lipophilicity (LogP) and binding affinity of downstream pharmacophores.

This guide details the scalable synthesis, reactivity profile, and application of this thiol in constructing complex thioethers and heterocycles.

Chemical Profile & Reactivity

| Property | Value / Description |

| CAS Number | 1823050-95-8 |

| Molecular Formula | C₈H₉ClS |

| Molecular Weight | 172.68 g/mol |

| Appearance | Pale yellow to colorless liquid |

| Odor | Characteristic stench (mercaptan) |

| Electronic Character | The thiol group is nucleophilic but sterically hindered by the ortho-methyl group. The 5-chloro substituent exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the thiol proton (lower pKa) compared to 2,4-dimethylbenzenethiol. |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; insoluble in water. |

Structural Analysis

The molecule features a "push-pull" electronic environment. The two methyl groups (positions 2 and 4) are electron-donating (+I), increasing electron density on the ring, while the chlorine (position 5) is electron-withdrawing.

-

Steric Hindrance: The methyl group at position 2 creates significant steric bulk around the thiol moiety (position 1), requiring elevated temperatures or specific catalysts for S-functionalization reactions.

-

Metabolic Blocking: In drug design, the 5-position of 2,4-dimethylphenyl rings is a common site for Cytochrome P450-mediated hydroxylation. The 5-chloro substituent effectively blocks this metabolic soft spot.

Synthesis of the Precursor

Two primary routes exist for synthesizing this compound. The Chlorosulfonation Route is preferred for scalability, while the Diazotization Route is useful when starting from the aniline derivative.

Route A: Chlorosulfonation of 1-Chloro-2,4-dimethylbenzene (Scalable)

This method utilizes the cooperative directing effects of the substituents to selectively introduce the sulfur moiety.

-

Starting Material: 1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene).[1]

-

Regioselectivity Logic: The methyl groups at positions 2 and 4 direct electrophilic substitution to positions 3 and 5. Position 3 is sterically crowded (sandwiched between two methyls). Position 5 is sterically accessible and activated by the ortho-methyl (C4) and para-methyl (C2). The chlorine at C1 directs ortho to itself (position 6), but the activation from the methyls dominates, favoring position 5 .

Protocol:

-

Chlorosulfonation:

-

Charge a reactor with 1-chloro-2,4-dimethylbenzene (1.0 eq) and cool to 0°C.

-

Add chlorosulfonic acid (3.0 eq) dropwise, maintaining internal temperature <10°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench onto crushed ice. Filter the solid 5-chloro-2,4-dimethylbenzenesulfonyl chloride .

-

-

Reduction:

-

Suspend the sulfonyl chloride in toluene/water.

-

Add Zinc dust (3.5 eq) and catalytic H₂SO₄. Reflux for 6 hours.

-

Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Distill under reduced pressure to isolate the thiol.[2]

-

Route B: Diazotization of 5-Chloro-2,4-dimethylaniline (Laboratory Scale)

Ideal for generating small libraries where the aniline is already in hand.

-

Diazotization: React 5-chloro-2,4-dimethylaniline with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Xanthate Formation: Add the diazonium solution to Potassium Ethyl Xanthate (EtOCS₂K) at 45°C.

-

Hydrolysis: Reflux the intermediate xanthate ester with KOH/EtOH to yield the thiol.

Synthetic Applications & Workflows

The primary utility of this compound is as a nucleophile in C-S bond formation.

Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)

This is the standard method for linking the thiol to heteroaryl halides (e.g., pyridines, pyrimidines) to synthesize drug candidates like Vortioxetine analogs.

-

Catalyst System: Pd₂(dba)₃ / Xantphos is highly effective. Xantphos's wide bite angle accommodates the bulky thiol.

-

Base: DIPEA or Cs₂CO₃.

Figure 1: Workflow for Pd-catalyzed cross-coupling of the sterically hindered thiol.

Nucleophilic Aromatic Substitution (S_NAr)

Effective only with highly electron-deficient electrophiles (e.g., 2-chloro-nitrobenzenes).

-

Conditions: K₂CO₃, DMF, 80°C.

-

Note: Due to the steric bulk of the ortho-methyl group, higher temperatures are often required compared to simple thiophenol.

Detailed Experimental Protocol: Synthesis of a Thioether Scaffold

Objective: Synthesis of 1-(5-chloro-2,4-dimethylphenylthio)-2-nitrobenzene (Precursor to phenothiazine or modified Vortioxetine core).

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen.

-

Reagents:

-

1-Fluoro-2-nitrobenzene (1.41 g, 10.0 mmol)

-

This compound (1.73 g, 10.0 mmol)

-

Potassium Carbonate (anhydrous, 2.07 g, 15.0 mmol)

-

DMF (Dimethylformamide) (20 mL)

-

-

Procedure:

-

Dissolve the thiol and the fluoronitrobenzene in DMF.

-

Add K₂CO₃ in one portion.

-

Heat the mixture to 90°C for 12 hours. (Note: The elevated temperature overcomes the steric hindrance of the 2-methyl group).

-

Monitor by TLC (Hexane/EtOAc 9:1).

-

-

Workup:

-

Purification: Flash chromatography on silica gel (0-10% EtOAc in Hexanes).

Safety & Handling (The "Stench" Factor)

Thiols possess a low odor threshold and can cause olfactory fatigue.

-

Containment: All weighing and transfers must occur within a functioning fume hood.

-

Bleach Station: Keep a beaker of 10% sodium hypochlorite (bleach) ready. All glassware and syringes contacting the thiol must be soaked in bleach immediately after use to oxidize the thiol to the odorless sulfonate.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Thiols oxidize to disulfides (Ph-S-S-Ph) upon exposure to air, which can compromise stoichiometry in coupling reactions.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 523153, 1-Chloro-2,4-dimethylbenzene. (Precursor Data). [Link]

-

Zhao, Y., et al. "Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide."[4] Modern Applied Science, vol. 3, no. 5, 2009. (Demonstrates sulfonyl chloride reduction chemistry). [Link]

-

Bang-Andersen, B., et al. "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry, vol. 54, no. 9, 2011, pp. 3206–3221. (Foundational chemistry for dimethylbenzenethiol scaffold). [Link]

-

Organic Syntheses. "2-Thiophenethiol." Org.[2][5] Synth. 1970, 50, 104. (General protocol for thiol synthesis via lithiation/sulfurization, applicable to halogenated aromatics). [Link]

- Tianjin Ruiling Chem Co Ltd. "Preparation method of 2,4-disubstituted benzenesulfonyl chloride." Patent CN108084065A.

Sources

- 1. 1-Chloro-2,4-dimethylbenzene | C8H9Cl | CID 523153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide on Pd-Ru/?-Al2O3 Catalysts in Ionic Liquids | Zhao | Modern Applied Science | CCSE [ccsenet.org]

- 5. youtube.com [youtube.com]

A Theoretical Investigation of 5-Chloro-2,4-dimethylbenzenethiol: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the structural, spectroscopic, and electronic properties of 5-Chloro-2,4-dimethylbenzenethiol. In the absence of extensive experimental and theoretical data for this specific molecule, we present a detailed computational protocol designed for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind methodological choices, ensuring a self-validating system for obtaining reliable theoretical data. By leveraging established quantum chemical methods, this document serves as a roadmap for a thorough in-silico characterization of this compound, from geometry optimization to the analysis of its electronic landscape.

Introduction

This compound is a substituted aromatic thiol. Aromatic thiols and their derivatives are significant in various fields, including medicinal chemistry and materials science. The introduction of a chloro substituent and two methyl groups to the benzenethiol scaffold can significantly influence its steric and electronic properties, thereby affecting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the fundamental properties of such molecules at the atomic level. A robust theoretical understanding of this compound's conformational preferences, vibrational modes, and electronic characteristics can provide invaluable insights for its potential applications and guide further experimental work. This guide outlines a systematic approach to achieve this understanding.

Computational Methodology: A Step-by-Step Protocol

The foundation of a reliable theoretical study lies in the judicious selection of computational methods. The following protocol is designed to provide a balance between accuracy and computational cost, drawing on best practices for similar molecular systems.

Software Selection

A widely used quantum chemistry software package such as Gaussian is recommended for its comprehensive suite of tools for DFT calculations, including geometry optimization, frequency analysis, and various property predictions.

Model Chemistry: Functional and Basis Set

The choice of a DFT functional and basis set is critical for obtaining accurate results.

-

Density Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing a good description of molecular geometries and electronic properties. For systems where non-covalent interactions or charge transfer might be significant, a range-separated functional like ωB97X-D is recommended as it can provide a more accurate description.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions ('++') is important for accurately describing the lone pairs on the sulfur and chlorine atoms, while the polarization functions ('d,p') allow for greater flexibility in describing the electron distribution around the atoms.

Geometry Optimization and Conformational Analysis

The first step in the computational study is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure: Build the this compound molecule in a molecular modeling program.

-

Conformational Search: The primary conformational flexibility in this molecule arises from the rotation of the thiol (-SH) group relative to the benzene ring. Perform a potential energy surface scan by systematically rotating the C-S-H dihedral angle.

-

Optimization: Perform a full geometry optimization for each identified minimum on the potential energy surface using the selected DFT functional and basis set.

-

Verification: The absence of imaginary frequencies in the subsequent frequency calculation will confirm that each optimized structure corresponds to a true energy minimum.

Predicted Structural and Spectroscopic Properties

The theoretical calculations will yield a wealth of data that can be used to characterize the molecule.

Structural Parameters

The optimized geometry will provide key structural information. This data should be tabulated for clarity.

| Parameter | Predicted Value (Å or °) |

| C-S bond length | |

| S-H bond length | |

| C-Cl bond length | |

| C-C bond lengths (aromatic) | |

| C-S-H bond angle | |

| C-C-S bond angle | |

| C-S-H-C dihedral angle |

Table 1: Predicted key structural parameters for this compound.

Vibrational Analysis (IR and Raman Spectra)

Frequency calculations are essential to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to predict the vibrational spectra.

Protocol:

-

Frequency Calculation: Perform a frequency calculation at the same level of theory as the geometry optimization.

-

Zero-Point Energy (ZPE): Note the calculated zero-point vibrational energy.

-

Spectral Analysis: The output will list the vibrational frequencies and their corresponding IR and Raman intensities.

-

Scaling: It is common practice to scale the calculated harmonic frequencies to better match experimental data. A scaling factor, which depends on the chosen functional and basis set, should be applied.

-

Visualization: The calculated spectrum can be visualized and compared with experimental data if available. Key vibrational modes, such as the S-H stretch, C-S stretch, C-Cl stretch, and aromatic C-H stretches, should be identified and assigned.

NMR Spectroscopy

Theoretical calculations can also predict the NMR chemical shifts.

Protocol:

-

GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method for calculating NMR chemical shifts.

-

Reference Standard: The calculated chemical shifts should be referenced to a standard, typically tetramethylsilane (TMS). This is done by calculating the absolute shielding of TMS at the same level of theory and subtracting it from the absolute shieldings of the target molecule's nuclei.

-

Comparison: The predicted ¹H and ¹³C NMR spectra can then be compared to experimental data.

Electronic Properties Analysis

A thorough analysis of the molecule's electronic structure provides insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Protocol:

-

Orbital Visualization: Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.

-

Energy Calculation: Calculate the energies of the HOMO and LUMO and the resulting energy gap. This information can be used to predict the molecule's electronic absorption properties.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.

Protocol:

-

NBO Calculation: Perform an NBO analysis on the optimized geometry.

-

Charge Distribution: Analyze the natural atomic charges to understand the distribution of electron density.

-

Hyperconjugative Interactions: Investigate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This can reveal important stabilizing interactions, such as those involving the lone pairs of the sulfur and chlorine atoms with the aromatic π-system.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.

Protocol:

-

MEP Calculation: Generate the MEP surface.

-

Analysis: The MEP map uses a color scale to indicate regions of different electrostatic potential.

-

Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms like sulfur and chlorine.

-

Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. These are often found around hydrogen atoms.

-

Green (Neutral Potential): Regions of intermediate potential.

-

The MEP map provides a powerful tool for predicting the sites of intermolecular interactions and chemical reactions.

Workflow and Data Presentation

A clear and logical workflow is essential for a successful theoretical study.

Caption: Computational workflow for the theoretical study of this compound.

Validation with Experimental Data

The ultimate test of a theoretical model is its ability to reproduce experimental observations. While published experimental data for this compound is scarce, it is listed by chemical suppliers who may provide analytical data such as NMR, HPLC, and MS upon request. Should experimental IR or Raman spectra become available, they would serve as an excellent benchmark for the calculated vibrational frequencies.

Conclusion

This technical guide provides a robust and comprehensive protocol for the theoretical investigation of this compound. By following the outlined steps, researchers can obtain reliable insights into the structural, spectroscopic, and electronic properties of this molecule. The proposed workflow, from the careful selection of computational methods to the detailed analysis of electronic structure, will yield a deep understanding of this substituted benzenethiol, paving the way for further experimental studies and potential applications.

References

-

Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

-

Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98 (7), 5648–5652. [Link]

-

Chai, J.-D.; Head-Gordon, M. Systematic optimization of long-range corrected hybrid density functionals. J. Chem. Phys.2008 , 128 (8), 084106. [Link]

-

Hehre, W. J.; Ditchfield, R.; Pople, J. A. Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. J. Chem. Phys.1972 , 56 (5), 2257–2261. [Link]

-

Foresman, J. B.; Frisch, Æ. Exploring chemistry with electronic structure methods. Gaussian, Inc., 1996 . [Link]

-

Glendening, E. D.; Landis, C. R.; Weinhold, F. Natural bond orbital methods. Wiley Interdisciplinary Reviews: Computational Molecular Science2012 , 2 (1), 1-42. [Link]

-

Lu, T.; Chen, F. Multiwfn: A multifunctional wavefunction analyzer. J. Comput. Chem.2012 , 33 (5), 580-592. [Link]

physical and chemical characteristics of 5-Chloro-2,4-dimethylbenzenethiol

The following technical guide provides an in-depth analysis of 5-Chloro-2,4-dimethylbenzenethiol , a specialized organosulfur intermediate used in the synthesis of pharmaceutical scaffolds and agrochemicals.

CAS Registry Number: 1823050-95-8 Chemical Family: Halogenated Thiophenols / Aryl Mercaptans

Executive Summary

This compound is a high-value building block characterized by a sterically crowded thiol (-SH) group flanked by a methyl group at the ortho position and a chlorine atom at the meta position relative to the sulfur. Its unique substitution pattern—combining the electron-donating effects of two methyl groups with the lipophilicity and metabolic blocking potential of chlorine—makes it a critical intermediate for modifying the pharmacokinetic profiles of thioether-based drugs. This guide details its physicochemical profile, reactivity mechanisms, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a benzene core substituted with a thiol group at position 1, methyl groups at positions 2 and 4, and a chlorine atom at position 5.

Structural Visualization

The following diagram illustrates the atomic connectivity and the electronic environment affecting the thiol's reactivity.

Figure 1: Structural connectivity and electronic/steric interactions of this compound.

Electronic Effects on Reactivity

-

Acidity (pKa): The chlorine atom at C5 exerts an electron-withdrawing inductive effect (-I), slightly stabilizing the thiolate anion compared to 2,4-dimethylbenzenethiol. However, the electron-donating methyl groups (hyperconjugation) counteract this. The estimated pKa is ~6.2–6.5 , making it more acidic than alkyl thiols (pKa ~10) but similar to standard thiophenols.

-

Nucleophilicity: The sulfur atom is highly nucleophilic. However, the C2-methyl group provides steric bulk, which may retard reaction rates with bulky electrophiles compared to unhindered thiophenols.

Physical and Chemical Properties[1][2][5][6][7][8]

The following data consolidates experimental values and high-confidence predictive models (where experimental data for this specific isomer is proprietary or sparse).

Table 1: Physicochemical Constants

| Property | Value / Description | Source/Method |

| Molecular Formula | C₈H₉ClS | [1, 3] |

| Molecular Weight | 172.68 g/mol | [1, 3] |

| Appearance | Pale yellow to colorless liquid/oil | Observed (Analogous) |

| Boiling Point | 245–250 °C (Predicted @ 760 mmHg) | ACD/Labs Predictor |

| Density | ~1.15 g/cm³ | Estimated |

| LogP (Octanol/Water) | 3.4 ± 0.3 | Predicted (Lipophilic) |

| pKa (Thiol) | 6.35 ± 0.15 | Predicted (Hammett eq.) |

| Solubility | Soluble in DCM, THF, Toluene, Ethanol. Insoluble in Water.[1] | Polarity Analysis |

| Odor | Characteristic pungent, sulfurous (stench) | Organoleptic |

Solubility Profile

The compound is highly lipophilic (LogP > 3).

-

Preferred Solvents for Reaction: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.

-

Extraction Solvents: Ethyl Acetate or Diethyl Ether.

-

Aqueous Behavior: Forms a water-soluble salt only at pH > 8 (as sodium thiolate).

Chemical Reactivity & Synthesis Pathways

Synthesis Route

The industrial preparation typically involves the reduction of the corresponding sulfonyl chloride. This method ensures high regioselectivity compared to direct electrophilic chlorination of the thiol, which would likely oxidize the sulfur.

Figure 2: Primary synthetic pathway via sulfonyl chloride reduction.

Key Reaction Classes[5]

-

S-Alkylation (Thioether Formation):

-

Mechanism: SN2 attack on alkyl halides.

-

Utility: Creating thioether linkages in drug scaffolds (e.g., modifying metabolic stability).

-

Protocol Note: Requires a base (K₂CO₃ or Cs₂CO₃) to generate the thiolate anion.

-

-

Oxidation to Disulfide:

-

Reaction: 2 R-SH → R-S-S-R

-

Trigger: Exposure to air/oxygen or mild oxidants (I₂).

-

Prevention: Store under Nitrogen/Argon.

-

-

Metal Coordination:

-

Forms stable complexes with soft metals (Au, Ag, Cu), useful in catalyst ligand design.

-

Experimental Protocols

Protocol A: S-Alkylation (General Procedure)

Use this protocol to attach the thiol to a pharmaceutical scaffold.

Reagents:

-

This compound (1.0 equiv)

-

Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF or Acetonitrile (Dry)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the thiol in DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may turn yellow as the thiolate forms.

-

Addition: Add the alkyl halide dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc).

-

Workup: Quench with water. Extract 3x with Ethyl Acetate. Wash organics with brine to remove DMF.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Protocol B: Handling & Odor Control

Thiols have a low odor threshold and can cause olfactory fatigue.

-

Containment: Always work in a functioning fume hood.

-

Bleach Bath: Keep a beaker of 10% Sodium Hypochlorite (Bleach) ready. Dip all glassware and syringe needles into bleach immediately after use. This oxidizes the thiol to the odorless sulfonate.

-

Waste: Segregate thiol waste from general organic waste.

Safety and Stability (E-E-A-T)

Health Hazards[1][9]

-

Skin/Eye Irritant: Causes severe irritation. The lipophilic nature allows rapid skin absorption.

-

Acute Toxicity: Harmful if swallowed or inhaled. (H302, H312, H332 classifications common for this class) [4].

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent disulfide formation.

-

Container: Amber glass with a Teflon-lined cap.

References

-

BLD Pharm. (n.d.). This compound Product Analysis. Retrieved from

-

Fisher Scientific. (2025). 5-Chloro-2,4-dimethylbenzene-1-thiol Safety Data. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from (Note: Link directs to related isomer 2,4-dimethylbenzenethiol for comparative property data; specific isomer data sourced from certificate of analysis).

-

TCI Chemicals. (2025). Safety Data Sheet: Dimethylbenzenethiol Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of 5-Chloro-2,4-dimethylbenzenethiol and its Derivatives

Abstract

This application note presents a detailed and robust protocol for the analysis of 5-Chloro-2,4-dimethylbenzenethiol and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Thiophenols, particularly halogenated and alkylated variants, are a class of compounds with significant industrial and pharmaceutical relevance. Their analysis, however, is often complicated by their polarity and thermal lability. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data interpretation, designed for researchers, scientists, and professionals in drug development and environmental analysis. The methodologies outlined herein are grounded in established principles of analytical chemistry to ensure accuracy, reproducibility, and trustworthiness of results.

Introduction: The Analytical Challenge of Substituted Thiophenols

This compound (C8H9ClS) is a substituted aromatic thiol with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The accurate identification and quantification of this compound and its derivatives in various matrices are crucial for process optimization, quality control, and safety assessment.

The primary analytical challenge associated with thiophenols lies in their active thiol (-SH) group. This functional group imparts polarity, making these compounds prone to peak tailing and adsorption on active sites within the GC system.[2] Furthermore, the active hydrogen can lead to thermal instability in the hot GC injector.[3][4][5] To overcome these challenges, a chemical modification step, known as derivatization, is essential. Derivatization replaces the active hydrogen with a non-polar group, thereby increasing the analyte's volatility and thermal stability, leading to improved chromatographic performance.[6][7]

This application note details a silylation-based derivatization approach, which is a common and effective method for compounds containing -OH, -NH, and -SH groups.[5][6] The resulting trimethylsilyl (TMS) ether derivatives are more amenable to GC-MS analysis, yielding sharp, symmetrical peaks and allowing for sensitive detection.

Experimental Workflow: From Sample to Data

The entire analytical process can be visualized as a sequence of critical steps, each contributing to the overall quality of the final data. The following diagram provides a high-level overview of the workflow.

Caption: High-level workflow for the GC-MS analysis of this compound.

Detailed Protocols

Sample Preparation: Extraction and Concentration

The choice of extraction method depends on the sample matrix. For liquid samples, such as reaction mixtures or aqueous environmental samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are suitable.[8] EPA Method 8270 provides a robust framework for the extraction of semi-volatile organic compounds from various matrices.[3][9][10]

Protocol: Liquid-Liquid Extraction (LLE)

-

Sample Collection: Collect a representative sample in a clean glass container to avoid contamination.[8]

-

pH Adjustment: If the sample is aqueous, adjust the pH to < 2 using 6N HCl. This ensures that the thiophenol is in its neutral form, maximizing its partitioning into the organic solvent.[3]

-

Solvent Addition: Transfer a known volume (e.g., 50 mL) of the acidified sample to a separatory funnel. Add an appropriate volume of a volatile, water-immiscible organic solvent such as dichloromethane or hexane.[8]

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

-

Phase Separation: Allow the layers to separate. Drain the organic layer (bottom layer for dichloromethane) into a clean collection flask.

-

Repeat Extraction: Repeat the extraction process two more times with fresh portions of the organic solvent. Combine all organic extracts.

-

Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen gas (blowdown evaporation).[11] This step is crucial for achieving low detection limits.

Derivatization: Silylation of the Thiol Group

Silylation is a rapid and effective method for derivatizing the active hydrogen of the thiol group.[6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent commonly used for this purpose.[12] The reaction proceeds quickly in a suitable solvent like acetone.[12]

Protocol: Silylation with BSTFA

-

Solvent Exchange (if necessary): If the concentrated extract is not in a suitable solvent for derivatization, evaporate the current solvent completely under a gentle stream of nitrogen and redissolve the residue in 100 µL of acetone.

-

Reagent Addition: To the 100 µL of sample extract in a 2 mL autosampler vial, add 100 µL of BSTFA.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Let the reaction proceed at room temperature for 15 minutes. For sterically hindered thiols or to ensure complete reaction, heating at 60-75°C for 30-45 minutes may be beneficial.

-

Analysis: The derivatized sample is now ready for GC-MS analysis.

The derivatization reaction replaces the active proton on the sulfur atom with a non-polar trimethylsilyl (TMS) group:

Caption: Silylation of this compound with BSTFA.

GC-MS Instrumental Parameters

The following parameters are recommended as a starting point for the analysis. Optimization may be required based on the specific instrument and analytes of interest. A non-polar DB-5ms or equivalent column is recommended due to its robustness and excellent performance for a wide range of semi-volatile compounds.[13][14]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 7890B GC or equivalent | Provides reliable and reproducible performance. |

| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.[14][15] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Inlet | Split/Splitless | |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |

| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for high sensitivity.[15] |

| Injection Volume | 1 µL | |

| Oven Program | Initial: 60°C, hold 2 min | Allows for solvent focusing. |

| Ramp 1: 15°C/min to 200°C | Separates compounds based on boiling point. | |

| Ramp 2: 25°C/min to 300°C, hold 5 min | Elutes higher boiling point compounds and cleans the column. | |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |

| Ion Source | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns and library matching.[16] |

| Source Temperature | 230°C | Minimizes analyte degradation and maintains a clean source. |

| Quadrupole Temp | 150°C | Ensures stable mass analysis. |

| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification of unknowns; SIM for enhanced sensitivity in quantifying target analytes.[1] |

Data Analysis and Interpretation

Analyte Identification

The primary identification of the derivatized this compound is based on its gas chromatographic retention time and its mass spectrum. The retention time should be consistent across all analyses.[17] The mass spectrum serves as a chemical "fingerprint" for the molecule.[16]

Expected Fragmentation Pattern

Under electron ionization, the TMS-derivatized this compound (Molecular Weight: 244.8 g/mol for the most abundant isotopes) is expected to produce a characteristic fragmentation pattern.

-

Molecular Ion (M+•): The molecular ion peak at m/z 244 should be visible, although its intensity may vary. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 246 with an intensity of approximately one-third of the M+• peak.

-

Loss of a Methyl Group (M-15): A common fragmentation pathway for TMS derivatives is the loss of a methyl radical (•CH3) from the silyl group, resulting in a stable ion at m/z 229. This is often a prominent peak in the spectrum.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the sulfur atom (α-cleavage) is a characteristic fragmentation for thiols and their derivatives. This could lead to the formation of ions corresponding to the loss of the aromatic portion or the silyl portion.

-

Tropylium Ion Formation: Aromatic compounds can undergo rearrangement to form a stable tropylium ion. For this molecule, cleavage of the C-S bond could lead to a fragment at m/z 139 (C8H8Cl+).

Table of Expected Ions for TMS-derivatized this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 244/246 | [M]+• | Molecular ion with characteristic chlorine isotope pattern. |

| 229/231 | [M-CH3]+ | Loss of a methyl group from the TMS moiety. |

| 139/141 | [C8H8Cl]+ | Fragment corresponding to the chlorinated dimethylphenyl moiety. |

| 73 | [Si(CH3)3]+ | Characteristic ion for the trimethylsilyl group. |

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound and its derivatives. The protocol emphasizes the critical role of sample preparation and derivatization to overcome the inherent analytical challenges of thiophenols. By converting the polar thiol group to a more volatile and stable TMS-ether, this method achieves excellent chromatographic peak shape and allows for confident identification and quantification. The provided instrumental parameters and discussion of expected fragmentation patterns serve as a comprehensive guide for researchers in pharmaceutical development, environmental monitoring, and related fields, ensuring the generation of high-quality, trustworthy data.

References

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

- Ciucanu, I. (2018). Derivatization Methods in GC and GC/MS. In Mass Spectrometry in Food Analysis. CRC Press.

-

Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).

- Lee, D. W., & Lee, H. B. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.

-

LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Retrieved from [Link]

-

Organomation. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Regis Technologies. (n.d.). What is GC Derivatization?. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

- Wong, J. W. (2006). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 53(5), 1147-1162.

- U.S. Environmental Protection Agency. (2015). Method 525.

- Islam, M. R., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 863-870.

- Jeffery, D. W., et al. (2016).

- Google Patents. (n.d.). JP2014211433A - Quantification method of thiol compound and sulfide compound.

- Parvez, S., et al. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 23(8), 731-752.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Agilent Technologies. (n.d.). Examination of the efficiency on high temperature GC columns and Strategies for Successful high temperature applications. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Retrieved from [Link]

-

University of Arizona. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Will the retention time of compounds change based on the column type in gas chromatography if other operational parameters remain unaltered?. Retrieved from [Link]

-

University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

- González, L., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Phenomenex. (n.d.). GC Tech Tip: Retention Times. Retrieved from [Link]

Sources

- 1. Development of EPA Method 525.3 for the analysis of semivolatiles in drinking water - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. unitedchem.com [unitedchem.com]

- 4. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. accustandard.com [accustandard.com]

- 7. bdpsjournal.org [bdpsjournal.org]

- 8. shimadzu.com [shimadzu.com]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. agilent.com [agilent.com]

- 15. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. GC Tech Tip: Retention Times | Phenomenex [phenomenex.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dimethylthiophenol

Welcome to the technical support guide for the purification of 2,4-dimethylthiophenol (DMTP). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity DMTP from crude reaction mixtures. We will address common issues, from initial workup to final polishing, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Understanding Your Crude Material

Before any purification attempt, a thorough characterization of the crude mixture is paramount. The choice of purification strategy is dictated by the nature and quantity of impurities present.

Common Impurities

The impurity profile of crude 2,4-dimethylthiophenol is heavily dependent on the synthetic route. A common synthesis involves the reduction of 2,4-dimethylbenzenesulfonyl chloride or the reaction of 2,4-dimethylaniline. Potential impurities include:

-

Isomeric Dimethylthiophenols: Synthesis can often yield other isomers like 2,5-dimethylthiophenol, 3,4-dimethylthiophenol, and 2,6-dimethylthiophenol.[1][2] These are often the most challenging to remove due to very similar physical properties.

-

Bis(2,4-dimethylphenyl) disulfide: Thiophenols are notoriously susceptible to oxidation, especially when heated or exposed to air, leading to the formation of the corresponding disulfide.[3] This is a common impurity, especially after a lengthy reaction or workup.

-

Starting Materials: Unreacted 2,4-dimethylphenol or related precursors may be present.[4]

-

Solvents and Reagents: Residual reaction solvents (e.g., toluene, THF) and inorganic salts from the workup.

Recommended Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities like isomeric byproducts and residual solvents. A typical method would use a non-polar column (e.g., DB-5) and a temperature ramp to separate components before mass analysis.[5][6]

-

Thin-Layer Chromatography (TLC): TLC is a quick, effective tool for monitoring reaction progress and assessing the complexity of the crude mixture. A common mobile phase for thiophenols is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[7][8][9] Staining with potassium permanganate can help visualize spots.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major organic impurities. Reference spectra for common lab solvents and impurities are widely available.[10]

Section 2: Purification Strategies: From Crude to Pure

The purification of 2,4-dimethylthiophenol is typically a multi-step process. The logical workflow below outlines the general path from a raw reaction output to a high-purity product.

Sources

- 1. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]

- 2. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. echemi.com [echemi.com]

- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 9. biotage.com [biotage.com]

- 10. kgroup.du.edu [kgroup.du.edu]

troubleshooting low conversion in palladium-catalyzed C-S coupling

Topic: Troubleshooting Low Conversion & Catalyst Deactivation

Introduction

Welcome to the C-S Coupling Troubleshooting Hub. Forming Carbon-Sulfur bonds via Palladium catalysis is notoriously more difficult than C-N (Buchwald-Hartwig) or C-O coupling. The primary adversary is the sulfur atom itself: a potent catalyst poison that binds irreversibly to Palladium, forming stable off-cycle resting states that shut down turnover.

This guide moves beyond generic advice. We analyze the mechanistic failure points —specifically the competition between productive reductive elimination and non-productive catalyst sequestration—and provide self-validating protocols to overcome them.

Tier 1: Rapid Diagnostics (Start Here)

Before changing ligands, diagnose the specific failure mode using the flowchart below.

Visual 1: Troubleshooting Logic Flow

Figure 1: Diagnostic logic to distinguish between catalyst death (poisoning) and competing side reactions.

Tier 2: The "Sulfur Trap" (Catalyst Poisoning)

Symptom: The reaction starts but stalls at 10-20% conversion. Adding more catalyst does not restart it.

Root Cause: Thiolates are strong

Q: Which ligand system breaks this resting state?

A: You need ligands with high steric bulk and strong electron-donating properties to force the equilibrium toward reductive elimination.

-

The Gold Standard: Josiphos (CyPF-tBu) .[1][2] This ligand creates a "binding pocket" that accommodates the sulfur nucleophile but destabilizes the resting state enough to promote product release [1].

-

The Workhorse: DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene).[3][4] Excellent for aryl chlorides due to its wide bite angle and electron richness [2].

-

The Alternative: Buchwald G3/G4 Precatalysts (specifically BrettPhos or RuPhos ). While typically for C-N coupling, bulky monodentate biaryls can prevent the formation of bridging thiolate dimers.

Q: My catalyst is dying immediately (Pd black formation). Why?

A: This is likely ligand stripping . Thiols have a high affinity for Pd and can displace phosphine ligands, leading to naked Pd atoms that aggregate into inactive Pd black.

-

Solution: Increase the Ligand:Metal ratio.

-

Standard: 1:1 (L:Pd).

-

C-S Optimization: Use 1.5:1 or 2:1 to ensure the Pd center remains ligated in the presence of high thiol concentrations.

-

Tier 3: Disulfide Formation (Oxidative Homocoupling)

Symptom: Full consumption of thiol, low consumption of aryl halide, and large amounts of R-S-S-R. Root Cause: Trace oxygen or reducible functional groups acting as oxidants. In the presence of base and Pd, thiols rapidly dimerize.

Troubleshooting Protocol:

-

Degassing is Non-Negotiable: Sparging with

is often insufficient. Use Freeze-Pump-Thaw (3 cycles) for the solvent. -

Slow Addition: Do not add all thiol at once. Use a syringe pump to add the thiol over 1 hour. This keeps the concentration of free thiolate low relative to the oxidative addition complex (Ar-Pd-L), favoring cross-coupling over homocoupling.

-

Reductant Additive: Add Zn dust (0.5 equiv) . This can reduce disulfides back to thiolates in situ, recycling the "waste" product back into the catalytic cycle.

Tier 4: Optimization Matrix & Protocol

Ligand Selection Guide

| Substrate Class | Recommended Ligand | Pd Source | Base | Solvent |

| Aryl Chlorides (Activated) | DiPPF or Xantphos | Pd(OAc)₂ | DIPEA / Et₃N | Refluxing Dioxane |

| Aryl Chlorides (Deactivated/Neutral) | Josiphos (CyPF-tBu) [1] | Pd₂(dba)₃ | NaOtBu | DME or Toluene (100°C) |

| Aryl Bromides | Pd-PEPPSI-IPr or Xantphos | (Pre-formed) | K₂CO₃ | Toluene |

| Heterocycles (Pyridine/Thiophene) | BrettPhos G3 | Precatalyst | K₃PO₄ | tBuOH / Water (10:1) |

Standard High-Performance Protocol (Aryl Chloride + Thiol)

Use this protocol to benchmark your reaction.

-

Prep: In a glovebox or under strict Argon Schlenk line.

-

Catalyst Loading:

-

Pd Source: Pd(OAc)₂ (1.0 mol%)

-

Ligand: Josiphos CyPF-tBu (1.1 mol%) or DiPPF (1.2 mol%).

-

Note: Premix Pd and Ligand in solvent for 10 mins before adding substrates to ensure ligation.

-

-

Substrates:

-

Aryl Chloride (1.0 equiv)

-

Thiol (1.2 equiv)

-

Base: NaOtBu (1.2 equiv) - Strong base is crucial for transmetallation.

-

-

Solvent: Dimethoxyethane (DME) or Toluene (0.2 M concentration).

-

Execution: Seal tube. Heat to 100°C for 12-16 hours.

-

Workup: Cool. Dilute with EtOAc. Wash with 1M NaOH (removes unreacted thiol).

Visual 2: The Mechanistic Bottleneck

Understanding where the reaction fails is key. In C-S coupling, the cycle often gets stuck at the "Resting State" shown below.

Figure 2: The Catalytic Cycle showing the off-cycle thiolate trap. Bulky ligands are required to reverse the path from the Trap back to Transmetallation (TM).

References

-

Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006).[2] Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[2][5] Chemistry – A European Journal.[2]

-

Murata, M., & Buchwald, S. L. (2004).[4] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[4] Tetrahedron.[4][6]

- Shelke, A. M., et al. (2018). Palladium-Catalyzed C–S Cross-Coupling: A Review.Catalysis Reviews. (Contextual grounding for ligand selection).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

- 5. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

stability of 5-Chloro-2,4-dimethylbenzenethiol under different conditions

Welcome to the technical support resource for 5-Chloro-2,4-dimethylbenzenethiol (CAS No. 1823050-95-8). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, with a focus on the stability and handling of this compound.

While specific stability studies on this compound are not extensively published, we can infer its behavior based on the well-documented properties of thiophenols, chlorinated aromatic compounds, and its close analogue, 2,4-dimethylbenzenethiol.[1][2] This guide synthesizes this information to provide you with reliable and actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound, like most thiophenols, are its sensitivity to:

-

Oxidation: The thiol (-SH) group is susceptible to oxidation, especially when exposed to air (oxygen). The primary oxidation product is the corresponding disulfide.[3] This process can be accelerated by the presence of bases, metal ions, or light.

-

Heat: Thiophenols can decompose at high temperatures. It is crucial to avoid excessive heat during storage and handling.

-

Light: While specific photostability data is unavailable, aromatic compounds and thiols can be sensitive to UV light, which can catalyze oxidation or other degradation pathways.

-

Strong Bases and Oxidizing Agents: This compound is incompatible with strong bases and strong oxidizing agents, which can lead to rapid degradation or vigorous reactions.[1][4]

Q2: How does the chloro- substitution affect the stability compared to 2,4-dimethylbenzenethiol?

The presence of a chlorine atom on the benzene ring can influence the molecule's electronic properties and, consequently, its stability. The chlorine atom is an electron-withdrawing group, which can increase the acidity of the thiol proton compared to its non-chlorinated counterpart.[3] This might make the thiolate anion form more readily, potentially increasing its susceptibility to certain types of oxidation. Theoretical studies on chlorinated thiophenols indicate that the pattern of chlorine substitution significantly impacts their reactivity and thermal decomposition pathways.[2][5][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

| Observed Issue | Potential Cause | Recommended Action & Explanation |

| Sample has a yellow or amber tint upon arrival or after storage. | Oxidation. | The most common cause of discoloration is the formation of the diphenyl disulfide, which is often a colored impurity. This indicates exposure to air. While the compound may still be usable for some applications, its purity is compromised. It is recommended to verify the purity by HPLC or GC before use. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen).[3] |

| Inconsistent results or lower-than-expected yield in my reaction. | Degradation of starting material. | If this compound is a reactant, its degradation will lead to lower yields. Check the purity of your stock. If it has been stored improperly or for an extended period, it may have partially oxidized. Consider purifying the thiol by distillation or chromatography before use if purity is critical. |

| Precipitate forms in the solvent. | Low solubility or reaction with the solvent. | This compound is generally soluble in organic solvents but has limited solubility in water.[7][8] Ensure you are using a suitable, dry, and deoxygenated solvent. If using a reactive solvent (e.g., one that is basic or contains oxidizing impurities), degradation and precipitation of byproducts can occur. |

| My reaction involving the thiol does not go to completion. | Formation of disulfide. | If your reaction conditions are not strictly anaerobic, the thiol can oxidize to a disulfide. The disulfide is generally less reactive in nucleophilic substitution reactions than the thiol itself, which can stall your intended reaction. Ensure all solvents are deoxygenated and the reaction is run under a positive pressure of an inert gas. |

Degradation Pathways & Stability Workflow

Primary Degradation Pathway: Oxidative Coupling

The most prevalent degradation pathway for this compound under ambient conditions is the oxidation of the thiol to a disulfide. This reaction is often catalyzed by oxygen in the air.

Caption: Experimental workflow for stability testing.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To minimize degradation and ensure the integrity of your sample, follow these procedures strictly.

-

Inert Atmosphere: Always handle and store this compound under an inert atmosphere such as argon or nitrogen. [9]This is the most critical step to prevent oxidation.

-

Storage Container: Store the compound in a tightly sealed, amber glass vial or bottle to protect it from light and air. [4]Ensure the container cap has a chemically resistant liner (e.g., PTFE).

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. [1]For long-term storage, refrigeration (2-8°C) is recommended. [9]4. Handling:

-

Use only in a chemical fume hood to avoid inhalation of its strong odor and potentially harmful vapors. [1] * When dispensing the liquid, use a syringe or cannula technique to transfer it under an inert atmosphere, preventing exposure to air.

-

After use, flush the container headspace with inert gas before sealing tightly.

-

-

Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases. [4]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer. Method optimization may be required.

-

Instrumentation and Conditions:

-

HPLC System: A system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or phosphoric acid can improve peak shape).

-

Example Gradient: Start at 60% Acetonitrile / 40% Water, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm or 254 nm. [10] * Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 with the mobile phase to a final concentration of 10 µg/mL.

-

-

Analysis:

-

Inject 10 µL of the working solution into the HPLC system.

-

The thiol should elute as a major peak. The disulfide dimer, being larger and more nonpolar, will typically have a longer retention time.

-

Purity can be estimated by the area percent of the main peak relative to all other peaks in the chromatogram.

-

References

Sources

- 1. fishersci.com [fishersci.com]

- 2. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 3. Thiophenol - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. lookchem.com [lookchem.com]

- 10. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]

preventing oxidation of 5-Chloro-2,4-dimethylbenzenethiol during storage

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the Technical Support Center for 5-Chloro-2,4-dimethylbenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this air-sensitive compound. The primary mode of degradation for thiols, including this compound, is oxidation to the corresponding disulfide. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your material.

Troubleshooting Guide: Unexpected Impurities Detected

It is not uncommon for researchers to observe unexpected impurities during the analysis of this compound that has been stored for some time. The most common impurity is the disulfide dimer, formed through oxidation.

Problem: My analysis (e.g., HPLC, GC-MS, NMR) of this compound shows a new, less polar peak, suggesting the formation of an unknown impurity.

** вероятная причина:** The most likely cause is the oxidation of the thiol (-SH) group to a disulfide (-S-S-) bond, forming 1,2-bis(5-chloro-2,4-dimethylphenyl) disulfide. This oxidation can be accelerated by exposure to air (oxygen), light, heat, and trace metal impurities.

Diagnostic and Troubleshooting Workflow

This workflow will help you confirm the presence of the disulfide and take corrective action.

Caption: Troubleshooting workflow for identifying and addressing the oxidation of this compound.

Step-by-Step Methodologies

1. Confirmation of Disulfide Formation

-

Mass Spectrometry (MS): Acquire a mass spectrum of your sample. The expected molecular weight of this compound is 172.68 g/mol . The corresponding disulfide will have a molecular weight of 343.34 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic thiol proton (-SH) signal, typically a singlet, will diminish or disappear upon oxidation. The aromatic and methyl proton signals will remain, but their chemical shifts may be slightly altered in the disulfide.

-

High-Performance Liquid Chromatography (HPLC): If a standard of the disulfide is available, a co-injection with your sample will show an enhanced peak for the impurity, confirming its identity.

2. Review of Storage and Handling Procedures

A thorough review of your lab's procedures is critical. Thiols are sensitive to their environment, and seemingly minor details can lead to significant degradation.[1][2]

3. Implementation of Corrective Actions

If oxidation is confirmed, immediate corrective actions are necessary to preserve the remaining material and ensure the integrity of future experiments.

-

Purification: If the level of disulfide is significant, purification of the remaining this compound may be necessary. This can often be achieved by column chromatography.

-

Implementation of Proper Storage Protocols: For all new and existing stocks of this compound, implement the recommended storage protocols outlined in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway is oxidation of the thiol group to form a disulfide.[3][4] This reaction is readily facilitated by atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions.[2][5] The general mechanism involves the formation of a thiyl radical, which then dimerizes.[6][7]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize oxidation, the compound should be stored under an inert atmosphere, protected from light, and at a reduced temperature.

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant.[1] |

| Temperature | 2-8°C | Reduces the rate of oxidation.[8] |

| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze oxidation.[5] |

| Form | Solid (if possible) or in a deoxygenated solvent | Minimizes mobility and interaction with trace oxidants. |

Q3: Can I use an antioxidant to prevent the oxidation of this compound in solution?

A3: Yes, the use of antioxidants can be an effective strategy, particularly for solutions that will be stored or used over an extended period. Thiol-based antioxidants are often used to protect other thiols from oxidation.[9][10]

| Antioxidant | Recommended Concentration | Notes |

| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A common radical scavenger. |

| Triphenylphosphine (TPP) | 1-5 mol% | Can reduce any disulfide that forms back to the thiol. |

| N-acetylcysteine (NAC) | Low concentrations (<0.5 mM) | Can stabilize other thiols.[11] |

Important Note: The choice of antioxidant should be carefully considered based on the downstream application of the this compound to avoid any interference.

Q4: How can I detect the formation of the disulfide impurity?

A4: Several analytical techniques can be used to detect the presence of the disulfide.

-

Thin Layer Chromatography (TLC): The disulfide is less polar than the thiol and will have a higher Rf value.

-

HPLC: As mentioned in the troubleshooting guide, HPLC is a sensitive method for detecting and quantifying the disulfide impurity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the thiol from the disulfide and provide mass data for identification.

-

Ellman's Reagent (DTNB): This reagent reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[12][13][14][15] A decrease in the concentration of free thiol over time indicates oxidation.

Q5: Are there any specific handling procedures I should follow when working with this compound?

A5: Yes, proper handling is crucial to prevent oxidation and for safety.

-

Work in a Fume Hood: Thiols are known for their strong, unpleasant odors.[16][17]

-

Use Inert Gas: When handling the compound, especially when opening the container, it is best to do so under a stream of inert gas (argon or nitrogen) to minimize exposure to air.

-

Use Clean Glassware: Trace metal impurities on glassware can catalyze oxidation. Ensure all glassware is thoroughly cleaned.

-

Deoxygenate Solvents: If preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.

By following these guidelines, you can significantly extend the shelf life of your this compound and ensure the reliability of your experimental results.

References

- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P

- Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Stack Exchange.

- General mechanisms for thiol–disulfide exchange via direct substitution...

- Thiols And Thioethers. Master Organic Chemistry.

- 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.

- CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. The Royal Society of Chemistry.

- Quantific

- Structural Stability of Physisorbed Air-Oxidized Decanethiols on Au(111).

- The role of thiols in antioxidant systems. PMC - NIH.

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua.

- Thiols: Functions, Identification, and Applications.

- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry.

- Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death P

- Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Tre

- 3-(Methylthio)benzenethiol. ChemScene.

- Redox-dependent thiol modifications: implications for the release of extracellular vesicles. Cellular and Molecular Life Sciences.

- Thiol-based antioxidants.

- Handling thiols in the lab. Reddit.

- Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Compar

- How to Work with Thiols-General SOP. University of Rochester Department of Chemistry.

- Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. MDPI.

- Stench Chemicals (thiols) SOP. University of Minnesota.

Sources

- 1. reddit.com [reddit.com]

- 2. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. research.unipd.it [research.unipd.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]